molecular formula C24H31ClN4 B1664301 1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine CAS No. 3365-99-9

1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine

Cat. No. B1664301
CAS RN: 3365-99-9
M. Wt: 411 g/mol
InChI Key: CSHZDAXDYRNRJU-BYYHNAKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT 29666 is a therapeutic agent.

Scientific Research Applications

Heteroaromatization with 4-phenyldiazenyl-1-naphthol

  • A study detailed the synthesis of 4H-naphthopyran derivatives through a one-pot reaction involving 4-phenyldiazenyl-1-naphthol, p-chloro benzaldehyde, and either malononitrile or ethyl cyanoacetate. The molecular geometry, reactivity descriptors, and frontier molecular orbitals of the resulting compounds were analyzed, indicating potential applications in materials science and molecular engineering due to their unique structural and electronic properties (Mohamed, El-Wahab, & El-Gogary, 2017).

Molecular Interaction and Pharmacology

Molecular Interaction of Antagonists with the CB1 Cannabinoid Receptor

  • Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed insights into its conformational behavior and interaction with the CB1 cannabinoid receptor. The findings emphasized the importance of the aromatic ring moiety and the pyrazole C3 substituent in receptor binding and activity, providing a framework for designing new receptor antagonists (Shim et al., 2002).

Antimicrobial Properties

Crystal Structure and Antimicrobial Activity of Benzo[f]Chromene Derivative

  • The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant antimicrobial activities, with promising bactericidal and fungicidal effects. This highlights the potential of this compound and its derivatives in developing new antimicrobial agents (Okasha et al., 2022).

Antimicrobial Activity of Piperidine Derivatives

  • A study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum showed that certain derivatives exhibited significant antimicrobial activities. This suggests the potential of these compounds in agricultural applications to combat plant pathogens (Vinaya et al., 2009).

properties

CAS RN

3365-99-9

Product Name

1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine

Molecular Formula

C24H31ClN4

Molecular Weight

411 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-N-(3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C24H31ClN4/c25-19-9-11-20(12-10-19)27-28-24-14-13-23(21-7-2-3-8-22(21)24)26-15-6-18-29-16-4-1-5-17-29/h9-14,26H,1-8,15-18H2

InChI Key

CSHZDAXDYRNRJU-BYYHNAKLSA-N

SMILES

C1CCN(CC1)CCCNC2=C3CCCCC3=C(C=C2)N=NC4=CC=C(C=C4)Cl

Canonical SMILES

C1CCN(CC1)CCCNC2=C3CCCCC3=C(C=C2)N=NC4=CC=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(3-(4-(p-chlorophenyl-azo)-5,6,7,8-tetrahydro-1- naphthylamino)propyl)piperidine
ABT 29666
ABT-29666

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine
Reactant of Route 2
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine
Reactant of Route 3
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine

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